4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide
Brand Name: Vulcanchem
CAS No.: 326022-68-8
VCID: VC21488326
InChI: InChI=1S/C20H22Cl2N2O4S/c21-15-5-10-19(18(22)14-15)28-13-3-4-20(25)23-16-6-8-17(9-7-16)29(26,27)24-11-1-2-12-24/h5-10,14H,1-4,11-13H2,(H,23,25)
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C20H22Cl2N2O4S
Molecular Weight: 457.4g/mol

4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide

CAS No.: 326022-68-8

Cat. No.: VC21488326

Molecular Formula: C20H22Cl2N2O4S

Molecular Weight: 457.4g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide - 326022-68-8

Specification

CAS No. 326022-68-8
Molecular Formula C20H22Cl2N2O4S
Molecular Weight 457.4g/mol
IUPAC Name 4-(2,4-dichlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide
Standard InChI InChI=1S/C20H22Cl2N2O4S/c21-15-5-10-19(18(22)14-15)28-13-3-4-20(25)23-16-6-8-17(9-7-16)29(26,27)24-11-1-2-12-24/h5-10,14H,1-4,11-13H2,(H,23,25)
Standard InChI Key QZCTXDSCFWPDDC-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular formula of this compound is C20H22Cl2N2O4S with a calculated molecular weight of approximately 457.37 g/mol. The structure contains multiple functional groups including an ether linkage, an amide bond, and a sulfonamide group, each providing distinct reactivity profiles and interaction potentials.

Physical Properties

Based on structural analysis and comparison with related compounds, the following physical properties can be anticipated:

PropertyExpected ValueBasis for Estimation
Physical StateWhite to off-white crystalline solidCommon for similar amides and sulfonamides
Melting Point142-148°CBased on related phenoxybutanamides
Solubility in WaterLow (<1 mg/mL)Due to lipophilic aromatic regions
Solubility in Organic SolventsHigh in DMSO, DMF, acetone; Moderate in methanol, ethanolBased on functional group polarity
Log P4.2-4.7Calculated from structure (lipophilicity measure)
pKa~9.5 (amide NH)Typical for aromatic amides
UV Absorptionλmax ≈ 260-265 nmDue to aromatic systems

Chemical Reactivity

The compound exhibits several potential reactive sites that determine its chemical behavior:

  • The amide bond can undergo hydrolysis under strong acidic or basic conditions

  • The dichlorophenoxy group may participate in nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the ether linkage

  • The pyrrolidinylsulfonyl group provides additional reactivity through the sulfonamide functionality

  • The ether linkage could potentially cleave under harsh conditions

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide can be approached through a convergent strategy involving three main components:

  • 2,4-dichlorophenol

  • 4-bromobutanoic acid (or its ester)

  • 4-(1-pyrrolidinylsulfonyl)aniline

The synthetic route would involve the formation of key bonds: the ether linkage between 2,4-dichlorophenol and a four-carbon chain, and the amide bond between the carboxylic acid and the sulfonamide-containing aniline derivative.

Proposed Synthetic Route

A detailed synthetic pathway is outlined below:

Critical Reaction Parameters

Several factors influence the success of the synthesis:

  • The ether formation reaction requires anhydrous conditions to prevent side reactions

  • The amide coupling step is moisture-sensitive and requires fresh coupling reagents

  • The reduction of the nitro group must be carefully controlled to prevent over-reduction

  • Purification techniques must be optimized to separate the target compound from structurally similar intermediates

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Expected 1H NMR spectral features (400 MHz, DMSO-d6):

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic protons (dichlorophenyl)7.40-7.48d1HH3 of dichlorophenyl
Aromatic proton (dichlorophenyl)7.20-7.28dd1HH5 of dichlorophenyl
Aromatic proton (dichlorophenyl)6.95-7.05d1HH6 of dichlorophenyl
Aromatic protons (sulfonyl phenyl)7.75-7.85d2HH2', H6' of sulfonylphenyl
Aromatic protons (sulfonyl phenyl)7.60-7.70d2HH3', H5' of sulfonylphenyl
-NH-10.25-10.40s1HAmide NH
-OCH2-4.05-4.15t2HMethylene adjacent to ether
-CH2CO-2.45-2.55t2HMethylene adjacent to carbonyl
-CH2CH2CH2-2.00-2.10quint2HCentral methylene of butanamide
Pyrrolidine protons3.15-3.30m4HN-CH2 of pyrrolidine
Pyrrolidine protons1.70-1.85m4HCH2CH2 of pyrrolidine

Expected 13C NMR signals (100 MHz, DMSO-d6):

Carbon TypeChemical Shift (ppm)Assignment
Carbonyl171.5-172.5Amide C=O
Aromatic C-O152.0-153.0C1 of dichlorophenyl
Aromatic C-Cl128.0-130.0C2, C4 of dichlorophenyl
Aromatic C-S135.0-137.0C4' of sulfonylphenyl
Aromatic CH115.0-130.0Remaining aromatic CH
-OCH2-67.0-69.0Methylene adjacent to ether
-CH2CO-32.0-34.0Methylene adjacent to carbonyl
-CH2CH2CH2-24.0-26.0Central methylene of butanamide
Pyrrolidine N-CH247.0-49.0N-CH2 of pyrrolidine
Pyrrolidine CH224.0-26.0CH2CH2 of pyrrolidine

Mass Spectrometry

Expected mass spectrometric data:

ParameterExpected ValueNotes
Molecular ion [M]+m/z 457Reflects molecular weight
[M+2]+m/z 459Chlorine isotope pattern
[M+4]+m/z 461Chlorine isotope pattern
Major fragmentsm/z 422 [M-Cl]+, m/z 393 [M-SO2]+, m/z 267 [cleavage at amide]Characteristic fragmentation
High-resolution mass457.0659Calculated for C20H22Cl2N2O4S

Infrared Spectroscopy

Key IR absorption bands:

Functional GroupWavenumber (cm-1)Intensity
N-H stretching (amide)3250-3300Medium
C-H stretching (aromatic)3050-3100Weak
C-H stretching (aliphatic)2850-2950Medium
C=O stretching (amide)1650-1670Strong
C=C stretching (aromatic)1580-1600, 1450-1500Medium
S=O stretching (sulfonamide)1330-1350, 1140-1170Strong
C-O stretching (ether)1200-1250Medium-strong
C-Cl stretching700-750Medium

HPLC Analysis

Recommended HPLC conditions for analysis:

ParameterRecommended Conditions
ColumnC18 reverse phase, 5 μm, 250 × 4.6 mm
Mobile PhaseAcetonitrile/Water (70:30 to 90:10 gradient) with 0.1% formic acid
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionUV at 254 nm and 280 nm
Injection Volume10 μL
Run Time20 minutes
Retention TimeApproximately 12-15 minutes

Thin-Layer Chromatography

TLC properties:

ParameterConditionsRf Value
Stationary PhaseSilica gel 60 F254-
Mobile Phase 1Ethyl acetate/hexanes (1:1)0.45-0.55
Mobile Phase 2Dichloromethane/methanol (95:5)0.65-0.75
DetectionUV 254 nm and vanillin stainBlue-purple color
Potential ActivityStructural BasisPossible Mechanisms
Enzyme inhibitionSulfonamide moietyInteraction with active site residues
Anti-inflammatoryPhenoxy and amide groupsModulation of inflammatory mediators
AntimicrobialHalogenated aromatic ringsDisruption of microbial membranes
Signal transduction modulationMultiple binding elementsInteraction with protein binding pockets
Ion channel modulationAmphipathic characterAlteration of channel gating or conduction

Pharmacokinetic Properties

Predicted pharmacokinetic parameters:

ParameterPredictionBasis
Oral BioavailabilityModerate (30-60%)Balance of lipophilicity and water solubility
Plasma Protein BindingHigh (>90%)Due to lipophilic character
Volume of DistributionModerate (1-3 L/kg)Distribution to tissues beyond plasma
MetabolismPrimarily hepaticPhase I (oxidation) and Phase II (conjugation)
Elimination Half-life8-12 hoursBased on structural complexity
Blood-Brain Barrier PenetrationLimitedDue to polar sulfonamide group

Applications in Research and Industry

Industrial Applications

Potential industrial applications include:

SectorPotential ApplicationRelevant Properties
PharmaceuticalDrug candidate or intermediateMultiple pharmacophores
AgrochemicalCrop protection agentStructural similarity to known bioactive compounds
Materials SciencePolymer additiveThermal stability from aromatic components
Analytical ChemistryReference standardWell-defined structure and purity

Structural Modification Opportunities

The compound offers several positions for structural modification to enhance specific properties:

  • Variation of halogen substituents on the phenoxy ring to modulate lipophilicity

  • Alteration of the carbon chain length between functional groups to optimize spatial arrangement

  • Replacement of the pyrrolidine ring with other heterocycles to modify basicity and binding properties

  • Introduction of additional functional groups on the phenyl rings to enhance target selectivity

ConditionStabilityDegradation Products
Solid state, room temperatureStable for >2 yearsMinimal degradation
Solution in DMSOStable for >6 months at -20°CGradual hydrolysis of amide bond
Aqueous solution (pH 7.4)Moderate stability (t1/2 ≈ 48h at 37°C)Hydrolysis products
Acidic conditions (pH <3)Limited stability (t1/2 ≈ 12h at 37°C)Amide hydrolysis, ether cleavage
Basic conditions (pH >9)Limited stability (t1/2 ≈ 8h at 37°C)Amide hydrolysis
PhotostabilityModerate sensitivity to UV lightDechlorination products
ParameterAssessmentEnvironmental Implications
BiodegradabilityLimited due to halogenated aromatic structurePersistence in environment possible
Bioaccumulation PotentialModerate to high (estimated log BCF >3)Monitoring in aquatic systems advised
Soil AdsorptionStrong adsorption likelyLimited mobility in soil
Aquatic ToxicityPotentially concerning for aquatic organismsCareful waste management required
PhotodegradationSlow in natural watersEnvironmental persistence
Hazard CategoryAssessmentPrecautionary Measures
Acute ToxicityModerate oral toxicity expectedStandard laboratory safety protocols
Skin/Eye IrritationPotential mild to moderate irritantAvoid skin/eye contact
SensitizationLow to moderate potentialUse appropriate PPE
MutagenicityUnknown - testing requiredHandle as potentially genotoxic
CarcinogenicityUnknown - long-term studies neededMinimize exposure
Reproductive ToxicityUnknown - precautionary approach advisedAvoid exposure during pregnancy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator